N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20BrN3/c28-22-16-17-25-24(18-22)26(21-12-6-2-7-13-21)30-27(29-25)31(23-14-8-3-9-15-23)19-20-10-4-1-5-11-20/h1-18H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBFTDDHIGTBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
N-Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3).
N,4-Diphenylation: The diphenyl groups can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the quinazoline core or the bromo group, potentially yielding dehalogenated or reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dehalogenated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: The compound’s structural features make it a candidate for drug discovery and development. Quinazoline derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine is not fully elucidated. quinazoline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the bromo and diphenyl groups may enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating various biological pathways.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Comparison :
Biological Activity
N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, focusing on various aspects such as its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Quinazoline Derivatives
Quinazolines are a class of heterocyclic compounds that have garnered attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The modification of the quinazoline scaffold can lead to enhanced pharmacological profiles. This compound is a derivative that has shown promise in targeting specific receptors and pathways involved in disease mechanisms.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Adenosine A2A Receptor Antagonism : Research indicates that quinazoline derivatives can act as antagonists at the A2A adenosine receptor, which is implicated in neurodegenerative diseases and cancer. For example, compounds with similar structures have demonstrated high binding affinities (Ki values) and significant antagonist activities against this receptor .
- TRIM24 Bromodomain Inhibition : Some studies have explored the inhibition of TRIM24, an epigenetic reader involved in tumorigenesis. Compounds with structural similarities to this compound have exhibited promising inhibitory effects against TRIM24 .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline ring can significantly influence their potency and selectivity:
| Compound | Modification | Binding Affinity (Ki) | Activity |
|---|---|---|---|
| 5m | 7-methyl | 5 nM | Antagonist |
| 5p | 7-chloro | 8 nM | Antagonist |
| 2a | N-benzyl | Not specified | Vasodilator |
| 2c | N-benzyl | Not specified | Antihypertensive |
This table summarizes some key findings from SAR studies where specific substitutions led to enhanced receptor binding and biological activity .
Case Studies
- Antileishmanial Activity : In vivo studies have shown that certain quinazoline derivatives significantly reduce parasitemia in murine models of visceral leishmaniasis. For instance, compound 2.31 demonstrated a reduction in liver parasitemia by up to 24% when administered at a dosage of 15 mg/kg/day .
- Antihypertensive Effects : A series of quinazolines including N-benzyl derivatives have been evaluated for their vasodilative properties. Compounds such as 2a and 2c displayed significant antihypertensive effects in spontaneously hypertensive rats (SHR), reducing both systolic and diastolic blood pressure effectively .
- Cancer Cell Proliferation Inhibition : Research has indicated that certain benzyl-substituted quinazolines inhibit the proliferation of various cancer cell lines. For example, compounds derived from this scaffold showed IC50 values indicating potent anti-cancer activity against prostate cancer cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine, and how can purity be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution of a 6-bromo-4-chloroquinazoline intermediate with benzylamine. A typical protocol involves reacting 6-bromo-4-chloroquinazoline (1.23 mmol) with benzylamine (1.23 mmol) in DMF using Hunig’s base as a catalyst at room temperature for 2 hours. Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) yields >95% purity, as validated by LCMS and NMR . To optimize purity, rigorous washing with 3N LiCl and NaHCO₃ removes residual DMF and acidic byproducts.
Q. Which spectroscopic techniques are critical for characterizing N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine, and what key spectral features should be analyzed?
- Answer :
- ¹H/¹³C NMR : Focus on the quinazoline core protons (δ 7.2–8.5 ppm) and benzyl group signals (δ 4.9–5.5 ppm for CH₂). The bromine atom deshields adjacent protons, causing distinct splitting patterns .
- HRMS : Confirm the molecular ion peak ([M+H]⁺) with <2 ppm error.
- LCMS : Use trifluoroacetic acid-modified gradients to assess purity (>95%) and retention time consistency .
Q. How does the bromine substituent at position 6 influence the compound’s electronic properties and reactivity?
- Answer : The electron-withdrawing bromine at C6 stabilizes the quinazoline ring via inductive effects, increasing electrophilicity at C2 and C4. This enhances susceptibility to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). Comparative studies with non-brominated analogs show reduced electron density at C2/C4, as evidenced by DFT calculations or Hammett substituent constants .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine derivatives?
- Answer : Use SHELXL for refinement, particularly for handling twinned data or high-resolution structures. Key steps include:
- Data Collection : Ensure completeness >98% (Cu-Kα or Mo-Kα sources).
- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) using SHELXPRO to identify intermolecular interactions influencing packing .
- Validation : Cross-check thermal parameters (B-factors) and residual density maps to detect disorder or solvent effects .
Q. How can conflicting NMR and X-ray crystallography data be reconciled when analyzing conformationally flexible regions (e.g., benzyl groups)?
- Answer :
- Dynamic NMR : Perform variable-temperature experiments to assess rotational barriers of the benzyl group.
- DFT Optimization : Compare computed (B3LYP/6-31G*) and experimental bond angles/torsions to identify dominant conformers .
- Crystallographic Constraints : Note that X-ray structures may stabilize less prevalent conformers due to crystal packing forces, unlike solution-state NMR .
Q. What strategies are effective for modifying the 6-bromo position to explore structure-activity relationships (SAR) in kinase inhibition studies?
- Answer :
- Cross-Coupling : Use Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids (e.g., benzo[1,3]dioxol-5-yl) under Pd(PPh₃)₄ catalysis. Microwave-assisted synthesis (150°C, 1 hour) improves yields .
- Electrophilic Substitution : Replace bromine with azide or amino groups via Buchwald-Hartwig amination.
- SAR Analysis : Compare inhibitory activity (IC₅₀) against kinase targets (e.g., CLK1) to correlate substituent electronics (Hammett σ) with potency .
Q. How can computational modeling guide the design of N-benzyl-6-bromo-N,4-diphenylquinazolin-2-amine analogs with improved target selectivity?
- Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes in kinase ATP pockets. Prioritize analogs with halogen bonding (Br···C=O) or π-π stacking (quinazoline-phenyl interactions).
- MD Simulations : Assess conformational stability over 100-ns trajectories to identify derivatives with reduced off-target interactions .
Q. What experimental controls are essential when evaluating biological activity to account for potential assay artifacts?
- Answer :
- Counter-Screening : Test against related kinases (e.g., CDK2 vs. CLK1) to confirm selectivity.
- Solubility Controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation.
- Cytotoxicity Assays : Use MTT/WST-1 assays to distinguish target-specific effects from general toxicity .
Methodological Notes
- Synthetic Reproducibility : Document reaction atmosphere (N₂/air) and solvent grade, as trace moisture can deactivate palladium catalysts in cross-coupling steps .
- Crystallography Workflow : Integrate OLEX2 for structure solution, SHELXT for space-group determination, and PLATON for validation to minimize refinement errors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
